

# Spectroscopic Profile of 3-Nitro-2-phenylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Nitro-2-phenylpyridine

Cat. No.: B156224

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Nitro-2-phenylpyridine**, a key intermediate in organic synthesis and a compound of interest for researchers, scientists, and drug development professionals. This document outlines the available spectroscopic data and provides generalized experimental protocols for the characterization of this molecule.

## Introduction

**3-Nitro-2-phenylpyridine** ( $C_{11}H_8N_2O_2$ ) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a nitro group at the 3-position. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the phenyl group create a unique chemical environment, making its spectroscopic characterization crucial for confirming its structure and purity. This guide summarizes the key spectroscopic data available for **3-Nitro-2-phenylpyridine** and provides standardized methodologies for its analysis.

## Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for **3-Nitro-2-phenylpyridine**. It is important to note that specific experimental values can vary slightly depending on the solvent, concentration, and instrumentation used.

## Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Typical Chemical Shift ( $\delta$ ) Range (ppm)	Description
$^1\text{H}$	7.5 - 8.5	Aromatic protons on both the pyridine and phenyl rings. The specific shifts and coupling patterns are dependent on the electronic environment created by the nitro and phenyl substituents.
$^{13}\text{C}$	Not explicitly reported in detail	Characteristic signals for the aromatic carbons are expected. The carbon atom bonded to the nitro group is anticipated to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the $\text{NO}_2$ group.

Note: Detailed, specific peak assignments and coupling constants for **3-Nitro-2-phenylpyridine** are not widely available in the public domain and would typically be determined from the analysis of 1D and 2D NMR spectra from a synthesized sample.

## Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption Range ( $\text{cm}^{-1}$ )
Aromatic C-H Stretch	3100 - 3000
Asymmetric $\text{NO}_2$ Stretch	1550 - 1520
Symmetric $\text{NO}_2$ Stretch	1355 - 1335
Aromatic C=C Stretch	1600 - 1450

### Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Data not available	Data not available	Data not available

Note: The UV-Vis spectrum of **3-Nitro-2-phenylpyridine** is expected to show absorptions corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions of the aromatic systems and the nitro group.

### Table 4: Mass Spectrometry (MS) Data

Technique	[M] <sup>+</sup> or [M+H] <sup>+</sup> (m/z)	Key Fragmentation Peaks
Electron Ionization (EI) or Electrospray Ionization (ESI)	200.06 (calculated for <chem>C11H8N2O2</chem> )	Data not available. Expected fragments may include loss of NO <sub>2</sub> , NO, and fragmentation of the pyridine and phenyl rings.

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-Nitro-2-phenylpyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure of **3-Nitro-2-phenylpyridine**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Nitro-2-phenylpyridine** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: pulse angle of 30-45°, longer acquisition time and a greater number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in **3-Nitro-2-phenylpyridine**.

Methodology:

- Sample Preparation:
  - Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: Identify the absorption bands corresponding to the key functional groups ( $\text{NO}_2$ , aromatic C-H, and C=C bonds).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **3-Nitro-2-phenylpyridine**.

### Methodology:

- Sample Preparation: Prepare a dilute solution of **3-Nitro-2-phenylpyridine** in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law if the concentration is known.

## Mass Spectrometry (MS)

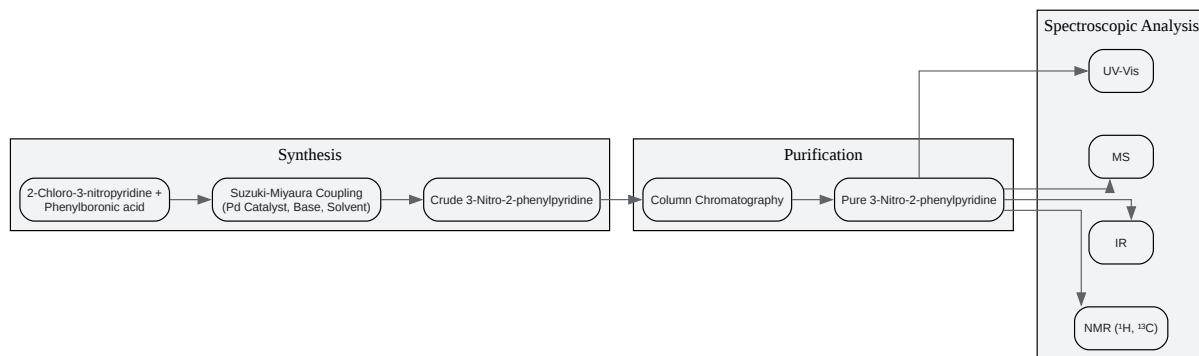
Objective: To determine the molecular weight and fragmentation pattern of **3-Nitro-2-phenylpyridine**.

### Methodology:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
- Data Analysis: Determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

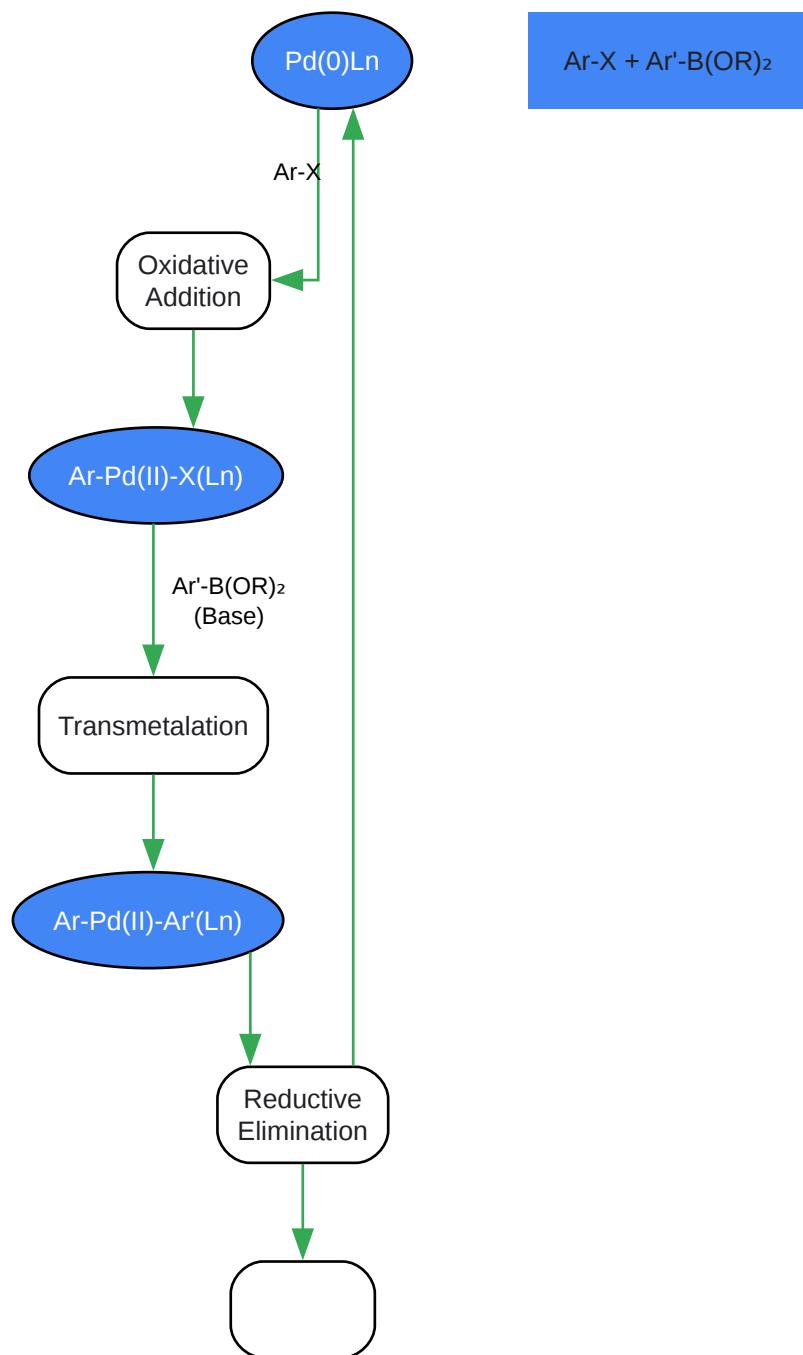
## Visualizations

The following diagrams illustrate generalized workflows for the synthesis and analysis of **3-Nitro-2-phenylpyridine**.



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Caption: Generalized workflow for the synthesis and spectroscopic analysis of **3-Nitro-2-phenylpyridine**.

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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

The spectroscopic analysis of **3-Nitro-2-phenylpyridine** provides essential information for its structural confirmation and purity assessment. While detailed high-resolution spectral data is

not extensively published, the characteristic ranges for its functional groups are well-established. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain comprehensive spectroscopic data for this important synthetic intermediate. Further research to publish high-resolution spectra and detailed peak assignments would be a valuable contribution to the scientific community.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitro-2-phenylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-phenylpyridine\]](https://www.benchchem.com/product/b156224#spectroscopic-analysis-of-3-nitro-2-phenylpyridine)

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